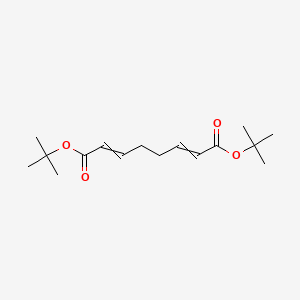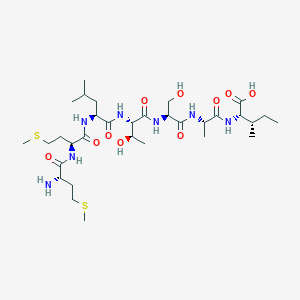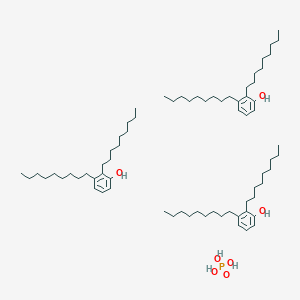![molecular formula C14H9ClN2O2 B12523048 Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester CAS No. 676263-27-7](/img/structure/B12523048.png)
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico es un compuesto heterocíclico que pertenece a la familia de las naftiridinas. Este compuesto se caracteriza por su sistema de anillos fusionados, que incluye dos anillos de piridina y un anillo de benceno. La presencia de un átomo de cloro y un grupo éster metílico define aún más su estructura química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico generalmente implica la condensación de 3-aminopiridina con derivados carbonílicos. Un método común es la reacción de Conrad-Limpach, que utiliza β-cetoésteres para formar 1,5-naftiridinonas . Otro enfoque implica el uso de ácido de Meldrum en lugar de β-cetoésteres para obtener 4-hidroxinaftiridinas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto.
Sustitución: El átomo de cloro en el compuesto puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica generalmente implican reactivos como metóxido de sodio o terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de naftiridinas funcionalizadas .
Aplicaciones Científicas De Investigación
El ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: La investigación se ha centrado en su potencial como agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción del ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno . Las vías exactas y los objetivos moleculares pueden variar dependiendo del contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos similares
1,5-Naftiridina: Otro miembro de la familia de las naftiridinas, conocido por sus actividades biológicas y versatilidad sintética.
1,6-Naftiridina: Similar en estructura pero con diferentes propiedades biológicas y aplicaciones.
1,8-Naftiridina: Conocido por su uso en química medicinal y como bloque de construcción para moléculas más complejas.
Singularidad
El ácido benzo[c][2,7]naftiridina-1-carboxílico, 5-cloro-, éster metílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de cloro y el grupo éster metílico permite interacciones únicas con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos .
Propiedades
Número CAS |
676263-27-7 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
methyl 5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-16-6-9-12(10)8-4-2-3-5-11(8)17-13(9)15/h2-7H,1H3 |
Clave InChI |
HCNMQVKPUQOFSK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)




![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)

![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)



![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
